molecular formula C11H9Cl B3054162 1-Chloro-2-methylnaphthalene CAS No. 5859-45-0

1-Chloro-2-methylnaphthalene

Cat. No. B3054162
CAS RN: 5859-45-0
M. Wt: 176.64 g/mol
InChI Key: MNCMVFFWMBXFLK-UHFFFAOYSA-N
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Description

1-Chloro-2-methylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless to light yellow liquid that is used in various scientific research applications. This compound is synthesized by the reaction of 1-methylnaphthalene with chlorine gas.

Scientific Research Applications

Pyrolysis and Combustion Studies

1-Chloro-2-methylnaphthalene's close analog, 1-Methylnaphthalene (1-MNa), has been extensively studied in pyrolysis and combustion contexts. Research by Leininger et al. (2006) examined 1-MNa's thermal decomposition in a batch reactor, providing insights into the formation of various hydrocarbons, such as methane and hydrogen gas, under different conditions. This is crucial for understanding the behavior of similar compounds like 1-Chloro-2-methylnaphthalene in industrial processes (Leininger, Lorant, Minot, & Behar, 2006). Additionally, Kukkadapu and Sung (2017) investigated the ignition characteristics of 1-MNa, shedding light on its potential application in surrogate fuels for diesel (Kukkadapu & Sung, 2017).

Laser-Induced Fluorescence Tracer in IC Engines

The use of 1-methylnaphthalene as a fluorescent tracer in internal combustion (IC) engines, as studied by Fendt et al. (2020), is relevant to 1-Chloro-2-methylnaphthalene. This research provides insights into the distribution and temperature in IC engines, which could be applicable to similar compounds (Fendt, Retzer, Ulrich, Will, & Zigan, 2020).

Liquid Structure Analysis

Drozdowski's (2002) study on the structure of 1-methylnaphthalene in its liquid state at 293 K using X-ray diffraction could be indicative of similar structural behaviors in 1-Chloro-2-methylnaphthalene. Understanding these molecular structures and interactions is crucial for applications in material science and chemistry (Drozdowski, 2002).

Optical and Material Science Applications

The study by Hao et al. (2007) on the preparation, crystal structures, solvent effects, and optical properties of naphthylimido-substituted hexamolybdate may have implications for 1-Chloro-2-methylnaphthalene, particularly in the development of novel materials with unique optical properties (Hao, Ruhlmann, Zhu, Li, & Wei, 2007).

Catalytic Processes and Chemical Intermediates

The research on the catalytic conversion of tar using 1-methylnaphthalene as a model compound, as conducted by Yang et al. (2010), can offer insights into the potential of 1-Chloro-2-methylnaphthalene in similar applications. Such studies are vital for advancing chemical engineering and industrial processes (Yang, Wang, Li, Shen, Lu, & Ding, 2010).

Future Directions

Remember to consult relevant scientific literature for detailed data and experimental findings. This analysis provides a concise overview, but deeper exploration is essential for a thorough understanding of 1-Chloro-2-methylnaphthalene and its potential applications .

properties

IUPAC Name

1-chloro-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMVFFWMBXFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207304
Record name Naphthalene, 1-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methylnaphthalene

CAS RN

5859-45-0
Record name Naphthalene, 1-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005859450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the tin compound 20 (1 g, 3.3 mmole) in CH2Cl2 (50 ml) was added N-chlorosuccimimide NCIS (931 mg, 7 mmole). The mixture was stirred overnight. The mixture was washed with saturated solution of NaHCO3, water, brine, dried with anhydrous magnesium sulfate, and concentrated in vacuo to yield 0.7 g of a crude yellowish semi-solid. The crude yellow semi-solid was purified by column chromatography (silica, 100% hexane) to afford 1.2 g of 21 (80%) as a white powder. A simple component was detected by TLC (100%) hexane) Rf, 0.69; NMR (CDCl3) d 2.3 (3H, S, CH3), d 7.2-8.2 (m, 6H, naphthyl).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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